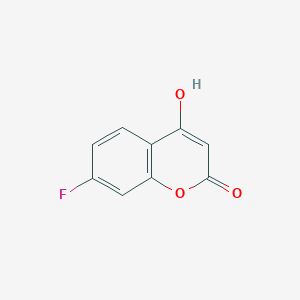

7-Fluoro-4-hydroxy-2H-chromen-2-one

説明

Significance of Chromen-2-one Derivatives in Medicinal Chemistry and Drug Discovery

Chromen-2-one derivatives are renowned for their diverse and potent biological activities. This has established them as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are able to bind to multiple biological targets. The wide-ranging pharmacological effects of these derivatives include anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.govmabjournal.com

The versatility of the coumarin (B35378) scaffold allows for extensive structural modifications, enabling the synthesis of derivatives with fine-tuned biological activities. nih.gov The introduction of different substituents onto the basic ring structure can significantly influence their therapeutic potential.

Overview of the 7-Fluoro-4-hydroxy-2H-chromen-2-one Structure and its Positional Isomers

This compound is a synthetic derivative of coumarin distinguished by the presence of a fluorine atom at the 7-position and a hydroxyl group at the 4-position of the chromen-2-one ring. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule. mabjournal.com

The position of the fluorine atom on the coumarin ring is critical and gives rise to several positional isomers, each with potentially different physicochemical and biological properties. The synthesis of these isomers, such as 5-fluoro-, 6-fluoro-, and 8-fluoro-4-hydroxycoumarin, allows for a systematic investigation of how the fluorine position influences activity.

Below is a table detailing some of the positional isomers of fluoro-4-hydroxycoumarin:

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| 5-Fluoro-4-hydroxy-2H-chromen-2-one | 1994-12-3 | C9H5FO3 | Fluorine at position 5 |

| 6-Fluoro-4-hydroxy-2H-chromen-2-one | 1994-13-4 | C9H5FO3 | Fluorine at position 6. nih.gov |

| This compound | 2145-27-9 | C9H5FO3 | Fluorine at position 7 |

| 8-Fluoro-4-hydroxy-2H-chromen-2-one | Not readily available | C9H5FO3 | Fluorine at position 8 |

Research Trajectory and Evolution of this compound Studies

The study of this compound has evolved from its initial synthesis to its application as a versatile building block in the creation of more complex and biologically active molecules. A key synthetic route to this and other coumarin derivatives is the Pechmann condensation, a method that involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. chemimpex.com

Initial research focused on the synthesis and characterization of the compound itself. More recently, the focus has shifted towards utilizing this compound as a starting material for the synthesis of novel heterocyclic systems. For example, it has been employed in multicomponent reactions to construct chromeno[4,3-b]pyridine and chromeno[4,3-b]pyrrol-4(1H)-one derivatives. nih.govekb.eg These resulting complex molecules have shown promise as potential anticancer and antimicrobial agents. researchgate.net

The anticoagulant activity of 4-hydroxycoumarins is well-established, with warfarin (B611796) being a prominent example. mabjournal.com While specific anticoagulant activity data for this compound is not extensively documented in comparative studies, research on related compounds suggests that substitutions on the coumarin ring can significantly modulate this activity. ekb.eghu.edu.jo For instance, studies on other substituted 4-hydroxycoumarin (B602359) derivatives have shown that they can exhibit potent anticoagulant effects. hu.edu.jo

The following table summarizes some of the research findings related to the application of this compound and its derivatives:

| Application | Derivative Class | Reported Biological Activity | Reference |

| Organic Synthesis | Chromeno[4,3-b]pyridinone derivatives | Anticancer, Antibacterial, Antimicrobial | researchgate.net |

| Medicinal Chemistry | Fluorinated 7-hydroxycoumarin oxime ethers | Antifungal | |

| Anticoagulant Research | General 4-hydroxycoumarin derivatives | Anticoagulant | nih.govmabjournal.com |

Structure

3D Structure

特性

IUPAC Name |

7-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWKHPJLMMGTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715932 | |

| Record name | 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-27-9 | |

| Record name | 7-Fluoro-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2145-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-FLUORO-4-HYDROXYCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Fluoro 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Established Synthetic Pathways to the 7-Fluoro-4-hydroxy-2H-chromen-2-one Core Structure

The fundamental structure of 4-hydroxycoumarin (B602359) can be synthesized through several established methods. One of the most prominent is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acidic catalyst. researchgate.netsamipubco.com Modifications of this and other reactions have been developed to improve yields and accommodate various substituents on the aromatic ring.

Regioselective Synthesis Strategies for this compound

Achieving regioselectivity is crucial when synthesizing substituted coumarins like the 7-fluoro derivative. The starting materials and reaction conditions must be carefully chosen to ensure the fluorine atom is introduced at the desired position on the benzene (B151609) ring. For instance, the synthesis of polyfluorinated o-hydroxyacetophenones, which are precursors to fluorinated chromanones, has been described as an efficient and regioselective method. thieme-connect.de

A notable strategy for regioselective synthesis involves the ortho-Claisen rearrangement. For example, 6-allyl-7-hydroxycoumarin, an important intermediate for linear coumarins, can be synthesized via a regioselective catalyzed ortho-Claisen rearrangement of methyl 4′-allyloxy-2′-methoxycinnamate. rsc.org This highlights the importance of controlled rearrangement reactions in directing substituents to specific positions.

Catalytic Approaches in the Synthesis of this compound

Various catalysts have been employed to facilitate the synthesis of the 4-hydroxycoumarin core. Acid catalysts such as sulfuric acid, hydrochloric acid, and phosphoric acid have been traditionally used. researchgate.net However, due to the harsh conditions and environmental concerns associated with these strong acids, alternative catalysts are being explored.

Modern catalytic approaches include the use of:

Molecular iodine: This has been shown to be an efficient and inexpensive catalyst for C-C bond formation, such as the C3-alkylation of 4-hydroxycoumarin. arabjchem.org

Metal-organic frameworks (MOFs): These have been used in one-pot, three-component reactions to synthesize complex coumarin (B35378) derivatives. researchgate.net

Nanoparticles: Magnetic nanoparticles have been utilized as catalysts in solvent-free conditions for the synthesis of coumarin derivatives. samipubco.com

Palladium catalysts: Palladium on activated carbon, in conjunction with ammonium (B1175870) formate, has been used for the cleavage of ether protecting groups to yield 4-hydroxycoumarin. arabjchem.orgsciepub.com

Derivatization Strategies of this compound

The 4-hydroxycoumarin scaffold, including its 7-fluoro analog, serves as a versatile platform for further chemical modifications. The C-3 position is particularly reactive and is a common site for introducing a wide range of functional groups.

Functionalization at the C-3 Position of this compound

The nucleophilic character of the C-3 position of 4-hydroxycoumarins allows for a variety of electrophilic substitution reactions. This has been exploited to create a vast library of derivatives with diverse biological properties.

The asymmetric Michael addition is a powerful tool for creating chiral centers at the C-3 position. This reaction involves the addition of the 4-hydroxycoumarin nucleophile to an α,β-unsaturated carbonyl compound. Chiral catalysts are employed to control the stereochemistry of the newly formed bond.

For instance, the C-3 position of 7-fluoro-4-hydroxycoumarin can be functionalized with unsaturated 2-ketoesters using chiral bisoxazoline-copper(II) complexes as catalysts. ossila.com This asymmetric Michael reaction proceeds with good yields and high enantiomeric excess. ossila.com Organocatalysts, such as chiral squaramides, have also been successfully used for the asymmetric phospha-Michael addition to iminochromenes, yielding products with excellent enantioselectivity. scispace.com

Table 1: Examples of Asymmetric Michael Reactions

| Nucleophile | Electrophile | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| This compound | Unsaturated 2-ketoesters | Bisoxazoline-copper(II) complexes | C-3 functionalized coumarin | Up to 98% ossila.com |

| Dimethyl phosphite | Iminochromenes | Chiral squaramide | (2-amino-3-cyano-4H-chromen-4-yl)phosphonates | Up to 98% scispace.com |

| Aliphatic aldehydes | (E)-2-(2-nitrovinyl)phenols | Diphenylprolinol silyl (B83357) ether | Chiral dihydrocoumarins | Up to 99% nih.govresearchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the starting material atoms. bas.bg These reactions are advantageous due to their operational simplicity, time and energy efficiency, and reduced waste generation. bas.bgnih.gov

This compound can participate in various MCRs. For example, it can be used in a three-component, solvent-free reaction with ammonium acetate (B1210297) and 3-formylchromone, catalyzed by L-proline, to synthesize chromeno[4,3-b]pyridinone derivatives. ossila.com Another example is the one-pot, three-component reaction for the synthesis of pyrano[3,2-c]chromen-5(4H)-one derivatives using a metal-organic framework catalyst. researchgate.net

Table 2: Examples of Multi-Component Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|---|---|---|---|

| This compound | Ammonium acetate | 3-Formylchromone | L-proline | Chromeno[4,3-b]pyridinone derivatives ossila.com |

| 4-Hydroxycoumarin | Dialkyl acetylenedicarboxylate | α-Bromo ketones | Fe3O4 magnetic nanoparticles | Oxocyclopenta[c]chromenes samipubco.com |

| Ninhydrin | Malononitrile | Various diamines | None (in water) | Imidazolidin-2-ylidene-indenedione derivatives nih.gov |

Modifications at the Hydroxyl Group (C-4) of this compound

The C-4 hydroxyl group of the coumarin ring is a key site for synthetic modification, allowing for the introduction of a wide variety of functional groups through etherification and esterification reactions. These modifications can significantly alter the molecule's physicochemical properties.

O-Alkylation and O-Arylation: The hydroxyl group can be converted into an ether linkage. For instance, the general alkylation of 7-hydroxycoumarins with reagents like propargyl bromide in the presence of a base such as anhydrous potassium carbonate is a well-established method. unc.edu This strategy can be adapted for the C-4 hydroxyl group of this compound, using various alkyl halides to introduce diverse side chains. Similarly, reaction with α-bromoacetamides can form an ether linkage, a common strategy for creating precursors for further rearrangements or for direct biological evaluation. nih.gov

O-Acylation: Esterification of the C-4 hydroxyl group is another common modification. This can be achieved by reacting the parent coumarin with acyl chlorides or acid anhydrides. For example, the reaction of 4-hydroxycoumarins with acetic acid in the presence of a catalyst like phosphorus oxychloride (POCl₃) leads to acetylation. nih.govnih.gov This process yields the corresponding enol esters, such as 4-coumarinyl acetate derivatives. These reactions are often precursors to further structural changes, like the Fries rearrangement to yield C-acylated products, or are used to produce final compounds with specific biological activities. researchgate.net

The following table summarizes representative transformations at the C-4 hydroxyl position based on analogous coumarin systems.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| O-Alkylation | Alkyl halide (e.g., propargyl bromide), K₂CO₃, Acetone | 4-Alkoxy-7-fluoro-2H-chromen-2-one | unc.edu |

| O-Acylation | Acetic acid, POCl₃ | 7-Fluoro-2-oxo-2H-chromen-4-yl acetate | nih.govnih.gov |

| Etherification | α-bromoacetamide, Base | 2-((7-Fluoro-2-oxo-2H-chromen-4-yl)oxy)acetamide | nih.gov |

Substitutions at the Fluorine Atom (C-7) of this compound

The fluorine atom at the C-7 position represents a site for nucleophilic aromatic substitution (SNAr), a powerful tool for introducing new functionalities onto the aromatic ring. wikipedia.org The reactivity of the C-7 position is enhanced by the electron-withdrawing nature of the fused pyrone ring, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution reaction. harvard.edu

While direct SNAr on this compound is not extensively documented, the principles of SNAr on fluoroarenes are well-established. unc.edu Typical reactions would involve strong nucleophiles and can be facilitated by base or catalysis.

Potential Nucleophilic Substitution Reactions:

Amination: Reaction with primary or secondary amines, potentially under basic conditions or using metal catalysis, could yield 7-amino-4-hydroxy-2H-chromen-2-one derivatives. The synthesis of 7-aminocoumarins from 7-hydroxycoumarin sulfonates is a known transformation, indicating the viability of substitution at this position. nih.gov

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides (e.g., sodium methoxide, sodium phenoxide) would be expected to replace the fluorine with an ether linkage, producing 7-alkoxy or 7-aryloxy derivatives. Such reactions on activated fluoroaromatics are common. nih.gov

Thiolation: Reaction with thiolates (e.g., sodium thiophenolate) could introduce a thioether group at the C-7 position.

These substitutions offer a pathway to a diverse range of derivatives, where the newly introduced functional group can be used to tune the molecule's properties or act as a handle for further conjugation.

Remote Functionalizations and Ring Expansions of this compound Derivatives

Beyond direct substitution, the coumarin scaffold allows for more complex transformations, including functionalization at positions remote from the initial reactive sites and expansion of the ring system itself.

Remote Functionalization: A notable example of remote functionalization in similar coumarin systems is the Duff reaction , which introduces a formyl group (-CHO) at the C-8 position. This reaction typically uses hexamethylenetetramine as the formylating agent in an acidic medium. The resulting 8-formyl derivative serves as a versatile intermediate for constructing further complexity on the benzene ring portion of the scaffold.

Ring Expansion and Cycloaddition Reactions: The coumarin ring system can participate in cycloaddition reactions to form larger, more complex polycyclic structures.

Diels-Alder Reactions: The diene portion of the coumarin can react with dienophiles in a [4+2] cycloaddition. wikipedia.orgorganic-chemistry.org For instance, chromone (B188151) derivatives have been used as substrates in intramolecular Diels-Alder reactions to synthesize novel xanthone-type compounds. rsc.orgresearchgate.net These reactions, often promoted by microwave irradiation, provide a powerful method for building fused ring systems.

Photochemical Cyclizations: Irradiation of certain coumarin derivatives can induce intramolecular [2π+2π] photocycloadditions, leading to complex polycyclic dienes. nih.govrsc.orgelsevierpure.com This method allows for a significant increase in molecular complexity in a few steps, with stereochemistry controlled by the initial reactant structure.

Ring-Closing Metathesis (RCM): While often used to form the coumarin ring itself, RCM can also be employed to construct larger rings fused to the coumarin core, offering access to macrocyclic architectures. researchgate.net

These advanced synthetic strategies transform the relatively simple coumarin scaffold into intricate molecular architectures with potential applications in various fields.

Green Chemistry Approaches in the Synthesis of this compound Analogues

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of coumarin derivatives has seen significant advancements in this area, focusing on reducing solvent use, employing safer catalysts, and improving energy efficiency.

Solvent-Free Synthesis and Ionic Liquid Catalysis for this compound Derivatization

Solvent-Free Synthesis: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or solid-state conditions, offer benefits such as reduced waste, lower costs, and simpler workup procedures. researchgate.net For instance, a highly efficient, solvent-free, three-component reaction to synthesize chromeno[4,3-b]pyridinone derivatives has been reported using 7-fluoro-4-hydroxycoumarin, ammonium acetate, and 3-formylchromone, catalyzed by the amino acid L-proline. elsevierpure.com Microwave-assisted Knoevenagel condensations have also proven effective for the rapid and high-yield synthesis of various 4-hydroxycoumarin derivatives without the need for a solvent. researchgate.net

Ionic Liquid Catalysis: Ionic liquids (ILs) are salts with low melting points that can serve as non-volatile, recyclable reaction media and catalysts. They have been successfully employed in the synthesis of chromenes. For example, the reaction of vinylboronic acids with o-hydroxyaryl aldehydes proceeds efficiently in room temperature ionic liquids to generate 2H-chromenes. nih.gov The product can be extracted, and the ionic liquid can often be recovered and reused, minimizing waste.

Nanoparticle-Catalyzed Syntheses of this compound Derivatives

Nanoparticles offer high surface-area-to-volume ratios, leading to highly active and often reusable catalysts. In coumarin synthesis, magnetic nanoparticles have emerged as particularly useful due to their ease of separation from the reaction mixture using an external magnet.

A notable example is the use of silver nanoparticles supported on hydroxyapatite-encapsulated γ-Fe₂O₃ (γ-Fe₂O₃@HAp-Ag NPs) as a magnetic nanocatalyst. researchgate.net This catalyst has been shown to effectively promote the one-pot synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one. Such methodologies provide a greener alternative to traditional homogeneous catalysts, offering high efficiency and straightforward catalyst recycling.

The following table highlights green synthetic approaches applicable to 7-fluoro-4-hydroxycoumarin analogues.

| Green Approach | Methodology | Catalyst/Medium | Advantages | Reference |

| Solvent-Free | Three-component condensation | L-proline | Reduced waste, operational simplicity | elsevierpure.com |

| Microwave-Assisted | Knoevenagel Condensation | None | Rapid reaction, high yields, no solvent | researchgate.net |

| Ionic Liquid | Reaction with vinylboronic acids | Ionic Liquid | Recyclable medium, mild conditions | nih.gov |

| Nanoparticle Catalysis | One-pot condensation | γ-Fe₂O₃@HAp-Ag NPs | High efficiency, easy catalyst recovery | researchgate.net |

Advanced Characterization Techniques for Novel this compound Structures

The unambiguous identification and structural elucidation of novel this compound derivatives rely on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants confirm the positions of substituents and the integrity of the coumarin core. rsc.orgnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the precise elemental composition of a new derivative. rsc.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the lactone carbonyl (C=O), hydroxyl (-OH), and carbon-fluorine (C-F) bonds are readily observed. rsc.orgnih.gov

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional molecular structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking. ias.ac.in

Fluorescence Spectroscopy: Coumarin derivatives are often highly fluorescent. Fluorescence spectroscopy is used to measure the emission and excitation spectra, quantum yields, and lifetimes, which are crucial for applications in materials science and as biological probes. sapub.org

Hirshfeld Surface Analysis: Used in conjunction with X-ray crystallography data, Hirshfeld surface analysis is a computational tool that helps to visualize and quantify intermolecular interactions within a crystal, providing deeper insight into the forces that govern the crystal packing. ias.ac.in

Together, these techniques provide a comprehensive characterization of novel this compound derivatives, confirming their structure and providing insight into their physicochemical properties.

Biological Activities and Pharmacological Potentials of 7 Fluoro 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Anticancer Activity Research of 7-Fluoro-4-hydroxy-2H-chromen-2-one Derivatives

The core structure of this compound has been a scaffold for the development of numerous derivatives with promising anticancer properties. nih.gov These compounds have demonstrated efficacy in inhibiting the growth of various cancer cells, sparking further investigation into their therapeutic potential.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, A549)

Derivatives of this compound have been subjected to extensive in vitro screening against a panel of human cancer cell lines, revealing significant cytotoxic effects.

Notably, these compounds have shown potent activity against:

MCF-7 (Breast Cancer): Several studies have highlighted the efficacy of these derivatives against MCF-7 cells. For instance, a bis(4-hydroxy-2H-chromen-2-one) coumarin (B35378) derivative significantly decreased the proliferation of MCF-7 cells. nih.gov Other research has also documented the cytotoxic effects of various coumarin derivatives on this cell line. nih.govresearcher.liferesearchgate.netnih.gov

HepG2 (Liver Cancer): The cytotoxic potential of these derivatives extends to hepatocellular carcinoma. Studies have reported the inhibitory effects of 7-methoxy-2H-chromen-2-one derivatives on HepG2 cells. Additionally, various other derivatives have demonstrated cytotoxicity against this cell line. researchgate.netnih.gov

HCT-116 (Colon Cancer): Derivatives have shown promising activity against colorectal cancer cells. Some analogues exhibited more potent cytotoxic activity than the parent compound, 7-hydroxy-4-phenylchromen-2-one. nih.gov Other studies have also confirmed the cytotoxic nature of these derivatives against HCT-116 cells. nih.govnih.gov

A549 (Lung Cancer): Research has indicated that certain 7-coumarinyloxyacetamide derivatives display promising anticancer activity against the A549 lung cancer cell line. Other synthesized derivatives have also shown inhibitory activities against these cells. nih.govresearcher.lifenih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

| bis(4-hydroxy-2H-chromen-2-one) coumarin | MCF-7 | Decreased cell proliferation | nih.gov |

| 7-methoxy-2H-chromen-2-one derivatives | HepG2 | Inhibitory effects | |

| 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles | HCT-116, A549, HepG2 | Cytotoxic activity | nih.gov |

| 7-coumarinyloxyacetamide derivatives | A549 | Anticancer activity | |

| Carbonyl group-modified rotenone (B1679576) analogues | MCF-7, A549, HCT116 | Growth inhibition | nih.gov |

| BCE-ring-truncated deguelin (B1683977) analogues | A549, HCT116, MCF-7 | Inhibitory activities | nih.gov |

Mechanisms of Action in Cancer Chemotherapy

The anticancer effects of this compound derivatives are attributed to a variety of mechanisms, including enzyme inhibition, modulation of receptor pathways, induction of apoptosis, and anti-angiogenic effects.

Carbonic Anhydrase: Certain 2H-chromene and 7H-furo-chromene derivatives have been found to selectively inhibit tumor-associated human carbonic anhydrase (CA) isoforms IX and XII. nih.govnih.gov The introduction of a fluorine atom at the 4-position of the aromatic ring in 7H-furo-chromene derivatives has been shown to enhance activity and selectivity towards these isoforms. nih.gov

Phosphoinositide 3-kinase (PI3K): A novel class of fluoroquinolone derivatives has demonstrated improved potency as PI3K inhibitors. rsc.org Computational docking studies suggest that these compounds bind tightly to the ATP binding pocket of PI3K. rsc.org Other chromeno[4,3-c]pyrazol-4(2H)-one derivatives have also been identified as potent PI3Kα inhibitors. researchgate.net

Aldo-Keto Reductase Family 1 Member B10 (AKR1B10): Chromene-3-carboxamide derivatives have been identified as potent and competitive inhibitors of AKR1B10, an enzyme implicated in cancer development. nih.gov The 7-hydroxyl group in the chromene ring is considered an essential structural feature for this inhibitory activity. nih.gov

Estrogen Receptors (ER): Fluorine-substituted cyclofenil (B1669405) analogs have been investigated as ligands for estrogen receptors, which play a crucial role in certain types of breast cancer. nih.gov Some of these compounds have shown affinities comparable to or higher than that of estradiol, suggesting their potential for imaging and therapeutic applications. nih.gov Selective estrogen receptor modulators (SERMs) are a diverse group of compounds that can act as either agonists or antagonists depending on the tissue type. drugbank.comscienceopen.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key player in angiogenesis, is a promising strategy for cancer treatment. nih.govmdpi.comrsc.orgtaylorandfrancis.com The presence of a fluoro group on the phenyl ring of some derivatives has been linked to potent anti-VEGFR-2 activity. nih.gov Novel 2H-chromene derivatives have been shown to inhibit VEGFR-2, with some compounds demonstrating potent inhibition. researchgate.net

Several derivatives of this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

For example, a bis(4-hydroxy-2H-chromen-2-one) coumarin derivative was found to induce apoptosis in MCF-7 cells by up-regulating Bax and down-regulating Bcl-2, leading to an increase in caspase-3 gene expression. nih.gov This compound also caused cell cycle arrest in the G2/M phase. nih.gov Similarly, a novel 2H-chromene derivative induced apoptosis in MCF-7 cells at the G2/M phase. researchgate.net Another study on 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties demonstrated that the most potent compound arrested cells in the G2/M phase and induced apoptosis. nih.gov Furthermore, certain chromeno[4,3-c]pyrazol-4(2H)-one derivatives have been shown to induce apoptosis in HCT-116 cells by upregulating Bax and cleaved-caspase 3/9, and downregulating Bcl-2, as well as causing cell cycle arrest at the G1 phase. researchgate.net

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. mdpi.com Several analogues of this compound have demonstrated anti-angiogenic properties, primarily through the inhibition of VEGFR-2. nih.govmdpi.comrsc.orgtaylorandfrancis.com

For instance, pyrone-embedded analogs of cortistatin A, which share structural similarities with coumarins, have exhibited antiproliferative activity against human umbilical vein endothelial cells (HUVECs). mdpi.com The inhibition of VEGFR-2 by various derivatives effectively blocks the signaling pathway that promotes angiogenesis. mdpi.comtaylorandfrancis.com This anti-angiogenic effect represents a significant mechanism through which these compounds can exert their anticancer activity.

Anti-inflammatory Effects of this compound and its Analogues

Coumarins, a class of benzopyrone derivatives, are recognized for their wide range of pharmacological activities, including anti-inflammatory effects. jneonatalsurg.com The core structure of coumarin is subject to various chemical modifications to enhance its therapeutic potential. jneonatalsurg.com While specific research on the anti-inflammatory properties of this compound is limited, studies on its analogues and other coumarin derivatives provide significant insights into their potential mechanisms of action.

A variety of in vitro and in vivo models are employed to assess the anti-inflammatory activity of coumarin derivatives. nih.govresearchgate.net In vitro assays are the most common starting point, often utilizing cell lines like lipopolysaccharide (LPS)-induced macrophages to screen for anti-inflammatory effects. researchgate.netnih.gov These models allow for the investigation of specific molecular targets and pathways. For instance, studies on coumarin derivatives have focused on their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govnih.gov The nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, is a common target investigated in these in vitro models. nih.gov

In vivo models, such as the carrageenan-induced rat paw edema model, are subsequently used to evaluate the systemic anti-inflammatory effects of promising compounds. nih.gov This model induces an acute inflammatory response, and the reduction in paw edema is a measure of the compound's anti-inflammatory potency. nih.gov For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives were assessed using this in vivo method to determine their anti-inflammatory capabilities. nih.gov

For instance, certain Schiff base-linked coumarin derivatives have been shown to exhibit selective COX-2 inhibition. jneonatalsurg.com Molecular docking studies are often employed to predict the interaction between coumarin derivatives and the active sites of COX-1 and COX-2 enzymes, helping to rationalize their inhibitory activity and selectivity. nih.gov These computational studies suggest that specific substitutions on the coumarin scaffold can lead to significant interactions with key amino acid residues in the COX-2 active site, such as Arg120, Tyr355, and Ser530. nih.gov

The lipoxygenase (LOX) enzymes represent another important pathway in inflammation, leading to the production of leukotrienes. nih.gov Dual inhibitors of both COX and LOX pathways are considered promising anti-inflammatory agents as they can offer a broader spectrum of activity. nih.gov

Studies on coumarin derivatives have explored their potential to inhibit LOX enzymes. A review of experimental models for investigating the anti-inflammatory properties of coumarins highlighted that some studies have focused on 5-lipoxygenase (5-LOX) inhibition. nih.gov For example, certain furochromene derivatives synthesized from 4-hydroxycoumarins have shown significant inhibition of leukotriene B4 (LTB4), a product of the 5-LOX pathway. researchgate.net This suggests that the coumarin scaffold can be modified to target the LOX pathway, although specific data on this compound is currently lacking.

Antimicrobial Activity of this compound Derivatives

The coumarin nucleus is a versatile scaffold that has been extensively used to develop new antimicrobial agents. The introduction of a fluorine atom into the coumarin structure can significantly influence its biological activity.

While direct antibacterial studies on this compound are limited, its use as a building block for more complex molecules with antibacterial properties has been reported. ossila.com For example, it is used in the synthesis of chromeno[4,3-b]pyridinone derivatives which have shown antibacterial activity. ossila.com

Research on other halogenated 4-hydroxy-2H-chromen-2-one derivatives provides insights into the potential antibacterial activity of this class of compounds. For example, derivatives of 4,7-dichloro-2-oxo-2H-chromene have been synthesized and evaluated against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. jocpr.com

Table 1: Antibacterial Activity of 4,7-dichloro-2-oxo-2H-chromene Derivatives

Data sourced from studies on chloro-derivatives of 4-hydroxy-chromen-2-one, which may indicate the potential of related fluoro-compounds. jocpr.com

Fluorinated 7-hydroxycoumarin derivatives have been synthesized and have shown promising antifungal activity against a range of plant pathogenic fungi. nih.gov In one study, a series of novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety were designed and evaluated. nih.gov

One of the standout compounds from this series, compound 5f , demonstrated significant antifungal effects against Botrytis cinerea and Rhizoctonia solani. nih.gov Its efficacy against B. cinerea was notably better than the commercial fungicides Osthole and Azoxystrobin. nih.gov

Table 2: Antifungal Activity of a Fluorinated 7-Hydroxycoumarin Derivative (Compound 5f)

EC₅₀ represents the concentration of a compound that causes a 50% reduction in fungal growth. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial prowess of 7-fluoro-4-hydroxycoumarin derivatives is a subject of ongoing research. While the precise mechanisms are still being fully elucidated, evidence suggests that these compounds may interfere with essential cellular processes in microorganisms. One of the proposed mechanisms involves the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to increased membrane permeability and, ultimately, cell death.

Furthermore, the introduction of a fluorine atom into the coumarin structure can enhance the lipophilicity and stability of the molecule, potentially improving its ability to penetrate microbial cell walls and membranes. nih.gov Studies have shown that certain fluorinated 7-hydroxycoumarin derivatives exhibit significant antifungal activity against a range of phytopathogenic fungi. nih.gov For instance, some derivatives have demonstrated potent inhibitory effects against Botrytis cinerea and Rhizoctonia solani, even outperforming established antifungal agents in some cases. nih.gov This suggests that these compounds may hold promise for applications in agriculture as well as medicine.

Antioxidant Properties of this compound and its Related Compounds

The antioxidant capacity of coumarin derivatives is a well-documented phenomenon, and this compound and its analogues are no exception. Their ability to counteract oxidative stress is attributed to their chemical structure, which enables them to scavenge free radicals and modulate oxidative pathways within the body.

Radical Scavenging Assays and Oxidative Stress Reduction by this compound Analogues

A variety of in vitro assays have been employed to evaluate the radical scavenging potential of 7-fluoro-4-hydroxycoumarin derivatives. These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests, have demonstrated the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. scholaris.ca

The presence of hydroxyl groups on the coumarin ring is crucial for their antioxidant activity. scholaris.ca Furthermore, the position and nature of other substituents can significantly influence their radical scavenging efficacy. For example, studies on 4-hydroxycoumarin (B602359) derivatives have shown that substitutions at the C6 position can enhance their scavenging potential. scholaris.ca

Enzyme-Mediated Antioxidant Pathways Affected by this compound Derivatives

Beyond direct radical scavenging, 7-fluoro-4-hydroxycoumarin derivatives can also exert their antioxidant effects by modulating endogenous antioxidant enzyme systems. Research suggests that these compounds can influence the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a critical role in detoxifying reactive oxygen species (ROS).

For instance, studies on the related compound 7-hydroxycoumarin have shown its ability to upregulate the Nrf2/HO-1 pathway, a key signaling cascade involved in the cellular response to oxidative stress. nih.gov By activating this pathway, 7-hydroxycoumarin can enhance the expression of various antioxidant and cytoprotective genes, thereby mitigating cellular damage caused by oxidative insults. nih.gov It is plausible that this compound and its derivatives may share similar mechanisms of action.

Other Biological Activities under Investigation for this compound Derivatives

The therapeutic potential of 7-fluoro-4-hydroxycoumarin derivatives extends beyond their antimicrobial and antioxidant properties. Researchers are actively exploring their utility in other pharmacological areas, including their effects on the central nervous system and their role as anticoagulants.

Antidepressant Activity and Neuropharmacological Targets

Emerging evidence suggests that coumarin derivatives may possess antidepressant-like effects. nih.gov The proposed mechanisms of action involve the modulation of various neurotransmitter systems in the brain. For example, some coumarins have been shown to exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. nih.gov

Specifically, derivatives of 7-hydroxycoumarin have been investigated for their interaction with serotonin receptors, such as the 5-HT1A receptor. nih.gov By acting as antagonists at these receptors, these compounds could potentially influence mood and behavior. nih.gov The involvement of the serotonergic system in the antidepressant-like effects of some benzazole derivatives has been suggested through mechanistic studies. mdpi.com While research in this area is still in its early stages, the neuropharmacological properties of 7-fluoro-4-hydroxycoumarin derivatives represent a promising avenue for the development of novel antidepressant therapies.

Anticoagulant and Antiplatelet Effects

The anticoagulant properties of 4-hydroxycoumarin derivatives are well-established, with warfarin (B611796) being a prominent example. nih.govwikipedia.org These compounds typically exert their effect by inhibiting the enzyme vitamin K epoxide reductase, which is essential for the synthesis of various clotting factors. wikipedia.org

While 4-hydroxycoumarin itself is not an anticoagulant, its derivatives with a large aromatic substituent at the 3-position are known for this activity. wikipedia.org The introduction of a fluorine atom at the 7-position of the 4-hydroxycoumarin scaffold could potentially modulate this anticoagulant activity. Studies on various 4-hydroxycoumarin derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact their anticoagulant potency. nih.gov Additionally, some coumarin derivatives have been reported to exhibit antiplatelet activity, further contributing to their potential as antithrombotic agents. nih.gov

Enzyme Inhibitory Profiles Beyond Anti-inflammatory and Anticancer (e.g., Monoamine Oxidase, Cholinesterase, Angiotensin-Converting Enzyme)

Derivatives of the 4-hydroxycoumarin and chromen-2-one core have been investigated for their inhibitory effects on a variety of enzymes critical to physiological and pathological processes. The strategic placement of substituents on the coumarin ring plays a pivotal role in determining the potency and selectivity of these compounds.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, making them significant targets in the treatment of neurodegenerative disorders and depression. scienceopen.com Several studies have highlighted the potential of coumarin derivatives as MAO inhibitors. scispace.com For instance, a series of 3-aryl-4-hydroxycoumarin derivatives were synthesized and evaluated for their MAO inhibitory activity. It was found that most of the synthesized compounds exhibited inhibitory activity against MAO-B. nih.gov The presence of specific substituents, such as methoxy (B1213986) and chloro groups on the 3-phenyl ring, significantly influenced the inhibitory potency. nih.gov

While direct inhibitory data for this compound on MAO is not extensively documented in the reviewed literature, research on related fluorinated compounds suggests potential activity. For example, the introduction of fluorine has been explored in other heterocyclic scaffolds to enhance MAO-B inhibitory activity. nih.gov Studies on 3-phenylcoumarins have shown that substituents on both the coumarin nucleus and the 3-phenyl ring are crucial for activity and selectivity towards MAO-A or MAO-B. scienceopen.comscispace.com Specifically, 3-phenyl substitution in coumarin derivatives has been found to significantly enhance MAO-B inhibition. scienceopen.com

Table 1: MAO-B Inhibitory Activity of Selected 4-Hydroxycoumarin Derivatives

| Compound | Substituents | MAO-B IC50 (µM) | Selectivity vs MAO-A |

| Compound 7 | 6-chloro, 3-(3-chloro-phenyl) | >100 (for MAO-A) | Selective for MAO-B |

Data sourced from a study on 3-aryl-4-hydroxycoumarin derivatives. nih.gov Note: The specific IC50 value for MAO-B was not provided in the abstract, but the compound was highlighted for its improved activity and selectivity.

Cholinesterase Inhibition:

Cholinesterase inhibitors are a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. nih.gov Research into 4-hydroxycoumarin derivatives has revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). An early study indicated that certain 4-hydroxycoumarin derivatives could inhibit serum cholinesterase. nih.gov

More recent research on derivatives of 4-hydroxycoumarin has shown that they can act as carbonic anhydrase-II inhibitors, with some compounds also exhibiting antibacterial properties. scielo.brresearchgate.net While direct data on this compound is scarce, the general activity of the 4-hydroxycoumarin class suggests that it could be a scaffold for developing new cholinesterase inhibitors.

Angiotensin-Converting Enzyme (ACE) Inhibition:

Currently, there is limited specific information available in the reviewed scientific literature regarding the direct inhibitory activity of this compound or its close derivatives on the angiotensin-converting enzyme.

Applications as Fluorescent Probes in Biological Systems

Coumarin derivatives are widely recognized for their fluorescent properties, making them valuable tools in various biological applications, including as fluorescent probes for imaging and sensing. nih.govnih.gov The fluorescence of coumarins is often sensitive to the local environment, which allows them to be used to probe heterogeneous systems like micelles and polymers. nih.gov

The 7-hydroxycoumarin scaffold is particularly important in the design of fluorescent probes due to its intrinsic fluorescence. nih.gov The introduction of fluorine into the coumarin ring can further enhance the photophysical properties of these probes. For instance, monofluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized and shown to be promising for creating fluorescent molecular probes for studying small molecule-protein interactions within living cells. nih.gov

Specifically, derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) have demonstrated significantly brighter fluorescence compared to their difluorinated counterparts. nih.govacs.org When attached to other molecules, these fluorinated coumarins can act as reporters, facilitating the imaging of biological structures like microtubules by confocal microscopy and enabling quantitative analysis through methods like flow cytometry. nih.govacs.org The acidic nature of the phenolic group in these fluorinated coumarins also influences their cellular uptake and binding, which is a crucial factor in probe design. nih.gov

While the direct application of this compound as a fluorescent probe is not extensively detailed, the favorable properties of structurally similar fluorinated 7-hydroxycoumarins suggest its potential in this area. nih.govacs.org The synthesis of various 4-hydroxy-coumarin derivatives has been shown to yield compounds with strong blue-green fluorescence, indicating their broad applicability as fluorophores. researchgate.netresearchgate.netbohrium.com These probes have been used for the detection of metal ions and biological thiols, as well as for bioimaging in organisms like C. elegans. nih.govfrontiersin.orgrsc.org

Table 2: Photophysical Properties of a Selected Fluorescent Coumarin Derivative

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

| 3,3'-(4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | 255, 279 | 337, 358 | 11.01% | Blue-green fluorescent material |

Data is for a derivative of 4-hydroxycoumarin, showcasing the fluorescent potential of this class of compounds. researchgate.net

Structure Activity Relationship Sar Studies of 7 Fluoro 4 Hydroxy 2h Chromen 2 One Derivatives

Impact of Fluorination on Biological Activity of 7-Fluoro-4-hydroxy-2H-chromen-2-one

The introduction of a fluorine atom into the 7-position of the 4-hydroxy-2H-chromen-2-one scaffold can significantly modulate the biological properties of the resulting molecule. Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds can lead to enhanced metabolic stability, increased lipophilicity, and altered binding interactions with biological targets. nih.govresearchgate.net These changes can ultimately result in improved therapeutic potential. nih.gov

The presence of fluorine can enhance the stability and biological activity of compounds by increasing their hydrophobicity and liposolubility. nih.gov For instance, the strategic placement of fluorine can lead to more potent antimicrobial, analgesic, and anti-inflammatory activities compared to non-fluorinated analogues. researchgate.net This enhancement is attributed to the unique physicochemical properties that fluorine imparts, which can influence how the molecule interacts with its biological environment. researchgate.net

Table 1: Antifungal Activity of Selected Fluorinated 7-Hydroxycoumarin Derivatives

| Compound | Target Fungi | Inhibition Rate at 100 µg/mL (%) | EC50 (µg/mL) |

|---|---|---|---|

| 5f | B. cinerea | 90.1 | 5.75 |

| 6h | B. cinerea | 85.0 | - |

| 5f | R. solani | - | 28.96 |

| Osthole (Control) | B. cinerea | 83.6 | 33.20 |

| Azoxystrobin (Control) | B. cinerea | 46.5 | 64.95 |

| Osthole (Control) | R. solani | 82.7 | 67.18 |

Data sourced from a study on fluorinated 7-hydroxycoumarin derivatives. nih.govresearchgate.net

Role of the 4-Hydroxyl Group in the Bioactivity of this compound

The 4-hydroxyl group is a critical functional group in the 4-hydroxycoumarin (B602359) scaffold, playing a significant role in the biological activities of its derivatives. mdpi.comsciepub.comsemanticscholar.org This group can exist in tautomeric equilibrium, which influences the molecule's electronic properties and its ability to interact with biological targets. sciepub.com The 4-hydroxyl group is known to be a key feature for the anticoagulant activity of many 4-hydroxycoumarin derivatives, as it is involved in the antagonism of vitamin K. mdpi.comsemanticscholar.org

The ability of the 4-hydroxyl group to participate in hydrogen bonding is crucial for its interaction with enzyme active sites. mdpi.com This interaction is a major determinant of the biological effect of these compounds. mdpi.com The presence of the 4-hydroxyl group is also fundamental for the synthesis of various derivatives, as it serves as a reactive site for further chemical modifications. sciepub.comnih.gov

Influence of Substituents at the C-3 Position on the Pharmacological Profile of this compound Derivatives

The C-3 position of the 4-hydroxycoumarin ring is a common site for substitution, and the nature of the substituent at this position can have a profound impact on the pharmacological profile of the resulting derivatives. nih.govresearchgate.net The introduction of various groups at C-3 can modulate the compound's antioxidant, anti-inflammatory, and other biological activities. nih.govresearchgate.net

For instance, the introduction of aryl groups at the C-3 position of 4-hydroxycoumarin has been shown to enhance antioxidant properties. nih.govresearchgate.net The electronic and steric characteristics of these aryl substituents are important factors in determining the extent of this enhancement. researchgate.net Electron-donating groups on the aryl ring can increase antioxidant activity, while bulky substituents may introduce steric hindrance that can affect the molecule's interaction with its target. researchgate.net

In one study, the substitution of a phenyl ring at the C-3 position of a 7-hydroxycoumarin derivative led to a tenfold increase in inhibitory potency against macrophage migration inhibitory factor (MIF) compared to the unsubstituted analogue. acs.org Further modifications to this phenyl ring with different substituents resulted in a range of potencies, highlighting the importance of the C-3 substituent in fine-tuning biological activity. acs.org

Table 2: Impact of C-3 Phenyl Substitution on MIF Inhibitory Activity

| Compound | C-3 Substituent | Ki (µM) |

|---|---|---|

| 2 | - | 12.4 ± 1.3 |

Data from a study on 7-hydroxycoumarins as MIF inhibitors. acs.org

Effects of Peripheral Substitutions on the this compound Scaffold on Target Affinity and Selectivity

For example, in a series of 7-hydroxycoumarin derivatives designed as 5-HT1A serotonin (B10506) receptor antagonists, substitutions on the coumarin (B35378) ring and on an attached arylpiperazine moiety played a crucial role in determining binding affinity. nih.gov The presence of an acetyl group at the C-6 or C-8 position of the coumarin ring, in combination with specific substituents on the phenyl ring of the piperazine, was found to be critical for achieving high affinity. nih.gov

Similarly, studies on coumarin derivatives as Mcl-1 inhibitors have shown that substitutions at various positions on the coumarin skeleton, including the C-4, C-6, and C-8 positions, can impact inhibitory activity. nih.gov The introduction of different functional groups, such as trifluoromethyl, hydroxyl, and nitro groups, at these positions led to a range of inhibitory potencies, demonstrating the importance of peripheral substitutions in modulating biological activity. nih.gov

Stereochemical Considerations in the Biological Activity of Chiral this compound Analogues

When a chiral center is introduced into the structure of a this compound analogue, the stereochemistry of that center can have a profound effect on the molecule's biological activity. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological properties due to their distinct three-dimensional arrangements. nih.gov

This difference in activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. As a result, one enantiomer may bind to the target with higher affinity and efficacy than the other, leading to stereoselective biological effects. nih.gov

For instance, in the development of anticoagulant 4-hydroxycoumarin derivatives like warfarin (B611796), the stereochemistry of the molecule is a critical factor. semanticscholar.org The different enantiomers of warfarin exhibit distinct anticoagulant potencies and metabolic profiles. semanticscholar.org The asymmetric synthesis of 4-hydroxycoumarin derivatives is therefore an important area of research, as it allows for the preparation of enantiomerically pure compounds with optimized therapeutic properties. semanticscholar.org

While specific studies on the stereochemistry of chiral this compound analogues are not widely available in the provided search results, the general principles of stereochemistry in drug design strongly suggest that the spatial arrangement of substituents would be a critical determinant of their biological activity. nih.gov

Computational and Theoretical Investigations of 7 Fluoro 4 Hydroxy 2h Chromen 2 One

Molecular Docking Studies of 7-Fluoro-4-hydroxy-2H-chromen-2-one and its Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein.

Ligand-Protein Interactions and Binding Affinity Predictions for this compound

Molecular docking studies have been employed to investigate the interactions of coumarin (B35378) derivatives with various protein targets. For instance, the binding of 7-hydroxy-6-methoxy-2H-chromen-2-one to the lipoxygenase (LOX) enzyme, a target in inflammation, has been studied. nih.gov The docking analysis revealed significant molecular interactions, suggesting its potential as an anti-inflammatory agent. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable complex. The presence of a fluorine atom, as in this compound, can influence ligand affinity through interactions with both polar and nonpolar groups within the protein's binding site. nih.gov The hydrogen bonding capability of both the donor and acceptor atoms in a ligand-protein interaction plays a crucial role in determining binding affinity. nih.gov

Identification of Key Amino Acid Residues Involved in this compound Binding

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. For example, in the docking of 4-hydroxy-chromene-2-one derivatives with DNA gyrase, residues such as Asp73, Asn46, and Arg136 have been identified as important for hydrogen bonding. researchgate.net Many of the studied compounds in this class showed a strong hydrogen bond with Asn46. researchgate.net The hydroxyl group at the 7-position and the aminoethyl substituent at the 4-position of certain coumarin derivatives can form hydrogen bonds and electrostatic interactions with target proteins, thereby influencing their biological activity. The fluorine atom in this compound can also participate in unique interactions, such as with carbonyl groups of amino acid backbones, which can enhance binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity of this compound Derivatives

QSAR models have been successfully developed for various coumarin derivatives to predict their biological activities. For instance, a QSAR study on 3- and 4-substituted 7-hydroxycoumarins as 17β-HSD3 inhibitors, relevant to prostate cancer, resulted in a statistically significant model. Similarly, QSAR models have been established to explain the antimicrobial activity of 4-hydroxy-coumarin derivatives against various microorganisms. nih.gov These models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Identification of Physicochemical Descriptors Correlating with this compound Bioactivity

QSAR analyses identify key physicochemical descriptors that influence the biological activity of a compound. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular size and shape), or hydrophobic (e.g., lipophilicity). For some coumarin derivatives, it has been found that the nature of the substituent attached to the benzopyran moiety significantly affects their antimicrobial activity. nih.gov In a study of 7-benzyloxy derivatives, the lipophilicity of the substituent at the meta-position of the phenyl ring was found to govern the inhibitory potency against MAO B, as described by a parabolic correlation with the hydrophobic Hansch constant π. nih.gov The introduction of a fluorine atom, as in this compound, can modulate these physicochemical properties, potentially enhancing membrane permeability and interaction with intracellular targets. ontosight.ai

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) responsible for a compound's biological activity. This model can then be used for virtual screening of large compound libraries to identify new potential drug candidates.

Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov For instance, a pharmacophore model was developed based on the binding interactions of inhibitors with the homology structure of TMPRSS2, a protein involved in viral entry. nih.gov This model was then used to screen a library of marine natural products. nih.gov Similarly, a pharmacophore model could be constructed based on the key features of this compound and its known interactions with a specific target. This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for this compound Derivatives

The development of effective and safe drug candidates necessitates a thorough understanding of their pharmacokinetic profiles. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has emerged as a crucial tool in the early stages of drug discovery, offering a rapid and cost-effective means of evaluating the potential of a compound to become a viable drug. nih.govnih.gov This section explores the computational prediction of the metabolic fate and drug-like properties of this compound and its derivatives.

Prediction of Metabolic Pathways and Metabolites of this compound

The metabolism of a drug molecule is a critical determinant of its efficacy and potential for adverse effects. Computational models, such as those integrated into platforms like ADMET Predictor® and SwissADME, can forecast the metabolic pathways a compound is likely to undergo. simulations-plus.comnih.gov These predictions are often based on the known metabolic transformations catalyzed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. mdpi.com

For this compound, the primary metabolic pathways are predicted to be similar to those of other 4-hydroxycoumarin (B602359) derivatives, with the fluorine substituent potentially influencing the regioselectivity and rate of metabolism. The main predicted metabolic reactions include:

Glucuronidation: The 4-hydroxyl group and any additional hydroxyl groups introduced through metabolism are susceptible to conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility and facilitates excretion. The metabolite 7-hydroxycoumarin glucuronide is a known major metabolite of coumarin. nih.gov

Sulfation: Similar to glucuronidation, the hydroxyl groups can undergo sulfation, another important phase II conjugation reaction.

Hydroxylation: The aromatic ring system of the coumarin core is a likely site for hydroxylation, catalyzed by CYP enzymes. The presence of the fluorine atom at the 7-position may direct hydroxylation to other positions on the benzene (B151609) ring.

Metabolism of the Fluorine Substituent: While generally considered to increase metabolic stability, the fluorine atom itself can sometimes be a site of metabolism, although this is less common. nih.gov

Based on these general principles, a set of potential metabolites for this compound can be predicted.

Table 1: Predicted Metabolites of this compound

| Metabolite Name | Predicted Metabolic Pathway |

| This compound-4-O-glucuronide | Glucuronidation |

| This compound-4-O-sulfate | Sulfation |

| 7-Fluoro-4,X-dihydroxy-2H-chromen-2-one | Hydroxylation |

| 7-Fluoro-4,X-dihydroxy-2H-chromen-2-one glucuronide | Hydroxylation and Glucuronidation |

| 7-Fluoro-4,X-dihydroxy-2H-chromen-2-one sulfate | Hydroxylation and Sulfation |

Note: 'X' denotes an unspecified position of hydroxylation on the aromatic ring.

Assessment of Drug-Likeness and Oral Bioavailability of this compound Analogues

The "drug-likeness" of a compound is a qualitative concept that assesses its potential to be an orally active drug based on its physicochemical properties. nih.gov A widely used guideline for evaluating drug-likeness is Lipinski's Rule of Five. nih.gov This rule states that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

More than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight over 500 daltons.

A calculated octanol-water partition coefficient (log P) greater than 5.

In silico tools can rapidly calculate these and other parameters to predict the drug-likeness of a series of analogues. Furthermore, these tools can provide an estimation of oral bioavailability, which is a critical pharmacokinetic parameter that describes the fraction of an administered drug that reaches the systemic circulation. youtube.com

To illustrate this, a hypothetical set of analogues of this compound with varying substituents can be analyzed. The predicted properties would provide insights into which modifications are likely to yield compounds with favorable drug-like characteristics.

Table 2: Predicted Drug-Likeness and Oral Bioavailability of Hypothetical this compound Analogues

| Compound | Substituent (R) | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted Oral Bioavailability |

| This compound | H | 194.14 | 1.5 | 1 | 3 | 0 | High |

| Analogue 1 | CH₃ | 208.17 | 1.9 | 1 | 3 | 0 | High |

| Analogue 2 | OCH₃ | 224.17 | 1.6 | 1 | 4 | 0 | High |

| Analogue 3 | Cl | 228.59 | 2.1 | 1 | 3 | 0 | High |

| Analogue 4 | C₆H₅ | 270.26 | 3.2 | 1 | 3 | 0 | High |

| Analogue 5 | COOH | 238.15 | 1.2 | 2 | 4 | 0 | High |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values would need to be calculated using specialized software.

The in silico analysis of these hypothetical analogues suggests that small to moderate modifications to the core structure of this compound are unlikely to violate Lipinski's Rule of Five, indicating a good potential for oral bioavailability.

Future Directions and Therapeutic Implications of 7 Fluoro 4 Hydroxy 2h Chromen 2 One Research

Development of Novel Therapeutic Agents Based on 7-Fluoro-4-hydroxy-2H-chromen-2-one

The core structure of this compound serves as a valuable starting point for the synthesis of new and potent therapeutic agents. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are crucial pharmacokinetic properties. ontosight.ai

Research has demonstrated that modifications at various positions of the coumarin (B35378) ring can lead to compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai For instance, the synthesis of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties has yielded compounds with potent cytotoxic activity against several human cancer cell lines. nih.govnih.gov One such derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited significant activity against AGS cells. nih.govnih.gov

Furthermore, fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and evaluated for their antifungal activities against a panel of plant pathogens. nih.gov These studies underscore the versatility of the 7-hydroxycoumarin scaffold in generating diverse and biologically active molecules. The strategic placement of different functional groups allows for the fine-tuning of the compound's pharmacological profile, paving the way for the development of targeted therapies.

Potential for Combination Therapies Involving this compound Derivatives

The development of drug resistance is a major challenge in the treatment of many diseases, particularly cancer. Combination therapies, which involve the simultaneous use of multiple drugs with different mechanisms of action, are a promising strategy to overcome this issue. Derivatives of this compound, with their diverse biological activities, are excellent candidates for inclusion in such therapeutic regimens.

For example, a derivative of 7-hydroxy-4-phenylchromen-2-one has been shown to induce apoptosis and arrest the cell cycle in the G2/M phase in cancer cells. nih.govnih.gov This suggests that it could be used in combination with other chemotherapeutic agents that target different phases of the cell cycle, potentially leading to a synergistic effect and improved treatment outcomes. Further research into the specific molecular pathways affected by these compounds will be crucial in identifying the most effective combination strategies.

Targeted Delivery Systems for this compound Analogues

To enhance the therapeutic efficacy and minimize off-target effects of this compound analogues, the development of targeted delivery systems is a critical area of research. These systems can be designed to deliver the drug specifically to the site of action, such as a tumor or an area of inflammation, thereby increasing its local concentration and reducing systemic toxicity.

Strategies for targeted delivery include the use of nanoparticles, liposomes, and antibody-drug conjugates. For instance, a multifunctional reagent based on a coumarin scaffold has been developed for the derivatization of RNA, which could be adapted for targeted delivery applications. researchgate.net The ability to selectively deliver these potent compounds would represent a significant advancement in their clinical application.

Exploration of Additional Biological Targets for this compound

While much of the research on 7-hydroxycoumarin derivatives has focused on their anticancer and antimicrobial properties, there is a vast and largely unexplored landscape of other potential biological targets. The diverse pharmacological activities reported for coumarins suggest that these compounds may interact with a wide range of proteins and enzymes. nih.gov

Recent studies have identified 7-hydroxycoumarins as high-affinity binders to the macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation and cancer. acs.org This discovery opens up new avenues for the development of therapies targeting MIF-related pathologies. Furthermore, derivatives of 2H-chromene have been shown to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov Systematic screening of this compound and its analogues against a broad panel of biological targets is warranted to uncover their full therapeutic potential.

Translational Research and Pre-clinical Studies on this compound Derivatives

The ultimate goal of developing novel therapeutic agents is their successful translation from the laboratory to the clinic. This requires a robust program of translational research and pre-clinical studies to evaluate the efficacy, and pharmacokinetic properties of promising compounds in relevant animal models.

Studies on bis(4-hydroxy-2H-chromen-2-one) coumarin have demonstrated its selective inhibition of MCF-7 breast cancer cell proliferation in vitro and its ability to induce apoptosis. nih.gov Similarly, pre-clinical evaluations of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives have shown significant cytotoxic and antibacterial activity. nih.gov These findings provide a strong rationale for advancing the most promising candidates into further pre-clinical development, with the aim of eventually initiating clinical trials in humans. The journey from a promising chemical compound to a life-saving drug is long and challenging, but the unique properties of this compound and its derivatives make them worthy of this endeavor.

Q & A

Basic: What synthetic methodologies are commonly employed for 7-Fluoro-4-hydroxy-2H-chromen-2-one?

Answer:

Two primary methods are reported:

FeCl₃-Catalyzed One-Pot Synthesis : Substituted phenols react with ethyl phenylpropiolate in THF using FeCl₃ as a Lewis acid catalyst. This method offers simplicity but may require yield optimization for fluorinated derivatives .

Oxidative Cyclization : A mixture of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, NaOH, and H₂O₂ in ethanol induces cyclization to form the chromenone core. Critical parameters include stoichiometric control of H₂O₂ and reaction temperature .

Advanced: How can reaction conditions be optimized to improve yields of fluorinated chromenones?

Answer:

Optimization strategies include:

- Catalyst Screening : FeCl₃ (10 mol%) in THF achieves moderate yields (40–60%), while alternative catalysts (e.g., AlCl₃ or ZnCl₂) may reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF.

- Temperature Control : Reactions at 60–80°C minimize decomposition of fluorinated intermediates.

Table 1: Synthesis Optimization Parameters

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| FeCl₃ | THF | 70 | 45 | |

| NaOH | Ethanol | 25 | 55 |

Basic: What crystallographic tools are used for structural validation of this compound?

Answer:

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution XRD data. Key parameters (e.g., R-factor < 5%) ensure accuracy .

- Mercury CSD : Visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the 4-hydroxy group) .

Table 2: Crystallographic Data for Fluorinated Chromenones (Example)

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| a-axis | 22.3701 | |

| b-axis | 6.8836 | |

| β angle | 106.0575 |

Advanced: How are computational methods applied to study structure-activity relationships (SAR)?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions between the fluorinated chromenone and target enzymes (e.g., bacterial gyrase). Key residues (e.g., Ser84 in E. coli) show hydrogen bonding with the 4-hydroxy group .

- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict electron density distribution, highlighting the electron-withdrawing effect of the fluorine substituent on the chromenone ring .

Basic: What analytical techniques ensure purity and structural fidelity?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities (<1% area) .

- NMR : ¹⁹F NMR (470 MHz) confirms fluorine substitution (δ = -110 to -115 ppm) .

- MS : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 207.0321) .

Advanced: How are fluorinated chromenones evaluated for biological activity?

Answer:

- Antimicrobial Assays : MIC values against S. aureus (4–8 µg/mL) are determined via broth microdilution. Fluorine enhances membrane permeability .

- Cytotoxicity Screening : MTT assays on HEK-293 cells (IC₅₀ > 50 µM) confirm selectivity for bacterial targets .

Advanced: What challenges arise in crystallizing fluorinated chromenones?

Answer:

- Disorder in Fluorine Substituents : Anisotropic refinement (SHELXL) resolves positional disorder in the fluorine atom .

- Twinned Crystals : Data integration using SAINT and SADABS corrects for twin domains .

Basic: How is regioselectivity achieved in fluorinated chromenone synthesis?

Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the C-7 position.

- Protecting Groups : Acetylation of the 4-hydroxy group prevents undesired side reactions during cyclization .

Advanced: What strategies validate computational models against experimental data?

Answer:

- Overlay Analysis : Superimpose DFT-optimized structures with XRD coordinates (RMSD < 0.2 Å) .

- Thermodynamic Consistency : Compare calculated (DFT) and experimental (DSC) melting points (±5°C tolerance) .

Basic: How are degradation products characterized under acidic/basic conditions?

Answer:

Retrosynthesis Analysis